molecular formula C15H19N3O2 B2480562 N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-34-1

N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2480562
CAS No.: 852367-34-1
M. Wt: 273.336
InChI Key: MELQGBGCVOYTAL-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol . It belongs to the class of indol-3-yl-oxoacetamides, a group of compounds that have shown significant promise in scientific research due to their potential as ligands for biological targets . Structurally related compounds, specifically those with an oxoacetamide moiety linked to the 3-position of an indole ring, have been investigated as potent and selective ligands for the Cannabinoid Receptor Type 2 (CB2) . The CB2 receptor is a key player in the immune system and its modulation is a target for researching neuroinflammatory and neurodegenerative conditions . Other research into similar molecular scaffolds has also explored their potential as antifungal agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key building block or reference standard in medicinal chemistry and pharmacology studies.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18(2)9-5-8-16-15(20)14(19)12-10-17-13-7-4-3-6-11(12)13/h3-4,6-7,10,17H,5,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELQGBGCVOYTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 1H-indole-3-carbaldehyde with N,N-dimethylpropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indol-3-yl-Oxoacetamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
This compound 3-(Dimethylamino)propyl 299.36 (calculated) Not explicitly reported; inferred antibacterial/CB2 potential
N-(4-Methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-Methoxyphenyl 294.31 Building block for drug discovery; no reported activity
N-(5-Chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide 5-Chloro-2-methoxyphenyl 343.78 Screening compound for therapeutic development
N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide Adamantyl, pentyl-indole, furan ~500 (estimated) CB2 ligand (Ki = 6.2 nM for fluorinated analog)
N-[3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide 4-(4-Methoxyphenyl)piperazinylpropyl 420.51 Potential CNS activity due to piperazine moiety
3-(2-(Dodecylsulfonamido)phenyl)-2-oxoacetamide derivatives Dodecylsulfonamido 500–600 (varies) Antibacterial agents with amphiphilic properties

Key Observations:

In contrast, the adamantyl and furan substituents in ’s compound confer rigidity and aromatic stacking ability, critical for CB2 receptor binding (Ki = 6.2 nM) .

Antibacterial Activity Sulfonamide-containing analogs (e.g., dodecylsulfonamido derivatives in and ) exhibit potent antibacterial effects due to their amphiphilic nature, disrupting microbial membranes .

Synthetic Flexibility The dimethylaminopropyl side chain is introduced via straightforward amine-isatin condensation , whereas bulkier groups (e.g., adamantyl) require multi-step synthesis involving lithiation and coupling . This impacts scalability for drug development.

Pharmacokinetic Considerations Piperazine-containing derivatives () likely exhibit improved CNS penetration due to reduced hydrogen-bond donors, whereas sulfonamide derivatives () may have prolonged half-lives due to increased protein binding.

Biological Activity

N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry, particularly for its potential antitumor activity. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

N 3 dimethylamino propyl 2 1H indol 3 yl 2 oxoacetamide\text{N 3 dimethylamino propyl 2 1H indol 3 yl 2 oxoacetamide}

Molecular Formula : C12_{12}H16_{16}N2_{2}O2_{2}
Molecular Weight : 220.27 g/mol
CAS Number : 70717-46-3

This compound exhibits biological activity primarily through its interaction with cellular pathways involved in tumor growth and proliferation. The indole moiety is known to influence various biological processes, including apoptosis and cell cycle regulation.

Antitumor Activity

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamide possess significant antitumor properties. Specifically, studies have shown that these compounds exhibit efficacy against solid tumors, including colon and lung cancers.

Key Research Findings

  • Antitumor Efficacy :
    • A study highlighted that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamide showed marked antitumor activity against human solid tumors. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo models .
  • Case Study - Colon Cancer :
    • In a preclinical model, this compound was tested for its effects on colon cancer cells. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong potency .

Comparative Efficacy Table

Compound NameIC50 (µM)Cancer Type
This compound10Colon Cancer
5-Fluorouracil12Colon Cancer
Cisplatin15Lung Cancer

Toxicity Profile

Toxicological assessments reveal that this compound exhibits a favorable safety profile. In repeated-dose toxicity studies, no significant adverse effects were noted on vital organs at therapeutic doses .

Safety Studies

  • Cardiovascular Effects :
    • Evaluations showed no significant impact on heart rate or blood pressure in animal models following administration of the compound .
  • Neurotoxicity :
    • Behavioral assessments indicated that even at high doses (2000 mg/kg), there were no observable neurotoxic effects .

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